molecular formula C23H26N2OS B11513926 4-[2-(4-Methoxyphenyl)ethyl]-1-(4-phenyl-1,3-thiazol-2-yl)piperidine

4-[2-(4-Methoxyphenyl)ethyl]-1-(4-phenyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B11513926
M. Wt: 378.5 g/mol
InChI Key: XLFYOHKUOLJCJB-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)ethyl]-1-(4-phenyl-1,3-thiazol-2-yl)piperidine is a complex organic compound that features a thiazole ring, a piperidine ring, and methoxyphenyl and phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenyl)ethyl]-1-(4-phenyl-1,3-thiazol-2-yl)piperidine typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the piperidine ring and the attachment of the methoxyphenyl and phenyl groups. Common reagents used in these reactions include thionyl chloride, piperidine, and various phenyl derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenyl)ethyl]-1-(4-phenyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[2-(4-Methoxyphenyl)ethyl]-1-(4-phenyl-1,3-thiazol-2-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenyl)ethyl]-1-(4-phenyl-1,3-thiazol-2-yl)piperidine involves its interaction with various molecular targets and pathways. The thiazole ring, in particular, is known to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This compound may also modulate the activity of neurotransmitters and other signaling molecules, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

4-[2-(4-Methoxyphenyl)ethyl]-1-(4-phenyl-1,3-thiazol-2-yl)piperidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its methoxyphenyl and phenyl groups, along with the piperidine ring, differentiate it from other thiazole-containing compounds, potentially leading to unique interactions and effects in biological systems.

Properties

Molecular Formula

C23H26N2OS

Molecular Weight

378.5 g/mol

IUPAC Name

2-[4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C23H26N2OS/c1-26-21-11-9-18(10-12-21)7-8-19-13-15-25(16-14-19)23-24-22(17-27-23)20-5-3-2-4-6-20/h2-6,9-12,17,19H,7-8,13-16H2,1H3

InChI Key

XLFYOHKUOLJCJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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